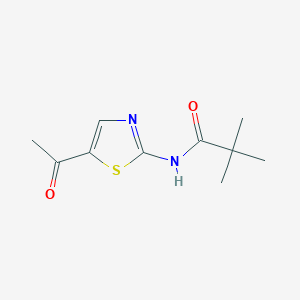

N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-6(13)7-5-11-9(15-7)12-8(14)10(2,3)4/h5H,1-4H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAMSJQKSBSVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 1-(2-amino-1,3-thiazol-5-yl)ethanone with acetyl chloride in the presence of solvents like tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is carried out at temperatures ranging from 0°C to room temperature, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

Scientific Research Applications

N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide has several notable applications across different scientific domains:

Chemistry

This compound serves as a valuable building block for synthesizing more complex thiazole derivatives. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its effectiveness against various bacterial strains and fungi, potentially inhibiting essential enzymes or interfering with cellular processes.

Medicine

The compound has been explored for its potential as an anti-inflammatory and anticancer agent. In vitro studies have shown promising results against cancer cell lines, suggesting that structural modifications could enhance its potency. For example, it has demonstrated inhibitory effects on colon cancer cell lines (HCT-116), with IC50 values indicating effective concentrations.

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and industrial catalysts. Its ability to act as a precursor for more complex molecules makes it valuable in creating materials with specific properties.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In another case study focusing on its anticancer potential, derivatives of this compound were evaluated against human colon cancer cells (HCT-116). The findings suggested that modifications to the chemical structure could enhance cytotoxic effects, indicating a pathway for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole-based compounds are widely studied for their diverse biological activities, including enzyme inhibition and anticancer properties. Below is a comparative analysis of the target compound with key analogs:

Structural and Functional Differences

Substituent Position and Type on Thiazole Ring

- Target Compound : 5-acetyl group (electron-withdrawing, moderate hydrophobicity).

- N-(5-phenyl-1,3-thiazol-2-yl)propanamide (CAS: 5270-99-5): 5-phenyl group (aromatic, highly hydrophobic) .

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : 5-chloro substituent (electron-withdrawing) and 2,4-difluorobenzamide (polar, halogenated) .

- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide : 4-substituted phenyl group (electron-donating, COX/LOX inhibitor) .

Amide Group Variations

- Target Compound : 2,2-dimethylpropanamide (branched alkyl, high lipophilicity).

- N-(5-nitro-1,3-thiazol-2-yl)propanamide derivatives: Linear alkyl or nitro-substituted amides (e.g., 2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide, CAS: 409093-15-8) with enhanced electrophilicity .

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide : Incorporates a thiadiazole ring and phenylpropanamide (broader heterocyclic system) .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |

|---|---|---|---|

| N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | 226.30 | ~1.8 | 5-acetyl, 2,2-dimethylpropanamide |

| N-(5-phenyl-1,3-thiazol-2-yl)propanamide | 232.30 | ~2.5 | 5-phenyl, propanamide |

| N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide | 302.72 | ~3.0 | 5-chloro, 2,4-difluorobenzamide |

| 2-(2,4-dichlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)propanamide | 362.19 | ~3.5 | 5-nitro, dichlorophenoxy |

Notes:

- The target compound’s lower molecular weight and moderate logP suggest favorable drug-likeness compared to bulkier analogs .

Enzyme Inhibition

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide : Dual COX-1/COX-2 inhibitor (IC₅₀ = 9–11 µM) with anti-inflammatory effects .

Anticancer Potential

Biological Activity

N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.30 g/mol

- IUPAC Name : this compound

- CAS Number : 1067637-89-1

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. The specific pathways involved are still under investigation, but initial findings are encouraging .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It may inhibit the activity of certain enzymes or interfere with cellular processes such as:

- DNA Replication : Potential inhibition of DNA synthesis pathways.

- Protein Synthesis : Disruption of ribosomal function or translation processes.

These interactions may lead to the observed antimicrobial and anticancer effects.

Comparative Studies

A comparative study highlighted the effectiveness of various thiazole derivatives, including this compound, in exhibiting biological activities. The study assessed the structure-activity relationship (SAR) to identify key features contributing to their efficacy against different biological targets .

In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in animal models. The results indicate a dose-dependent response, where higher concentrations lead to more substantial tumor suppression.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are established for N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-amino-5-acetylthiazole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine. Optimization includes solvent selection (e.g., dioxane or DMF), temperature control (20–25°C), and stoichiometric adjustments to minimize side reactions. Purification via recrystallization (ethanol-DMF mixtures) or chromatography ensures high purity . Yield improvements may involve slow reagent addition and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and connectivity, with thiazole protons appearing as distinct singlets (δ 6.5–7.5 ppm) .

- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and verifying stereochemistry .

- Purity Checks : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitors reaction progress and purity .

Q. How can researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots are analyzed via HPLC at intervals (0, 24, 48 hrs) to track degradation. Kinetic modeling (e.g., first-order decay constants) quantifies stability, while LC-MS identifies degradation products .

Advanced Research Questions

Q. How can contradictory biological activity data across assay systems be resolved?

- Methodological Answer : Contradictions may arise from cell line heterogeneity, assay sensitivity, or pharmacokinetic variability. Resolve discrepancies by:

- Comparative Assays : Test across multiple cell lines (e.g., NCI-60 panel) and in vivo models .

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS .

- In Silico Predictions : Use PASS software to predict biological targets and prioritize assays .

Q. What computational strategies predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model ligand-receptor interactions, focusing on hydrogen bonds (e.g., acetyl group with kinase active sites) and hydrophobic contacts .

- Molecular Dynamics (MD) : Simulate binding stability over time (100 ns trajectories) using GROMACS .

- Quantum Mechanics (QM) : Calculate charge distribution and frontier molecular orbitals to predict reactivity .

Q. How do the acetyl and dimethylpropanamide groups influence physicochemical properties and bioactivity?

- Methodological Answer :

- Acetyl Group : Enhances electrophilicity, enabling nucleophilic interactions (e.g., with cysteine residues in enzymes). Reduces solubility in aqueous media .

- Dimethylpropanamide : Introduces steric bulk, potentially improving metabolic stability but limiting membrane permeability. LogP calculations (e.g., via ChemAxon) quantify lipophilicity .

- Synergistic Effects : Combined groups may balance solubility and target affinity, as seen in analogs with anticancer activity .

Q. What strategies enhance the pharmacokinetic profile while maintaining bioactivity?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., acetylation of hydroxyls) to improve absorption .

- Substituent Variation : Replace acetyl with bioisosteres (e.g., trifluoromethyl) to optimize binding and ADMET properties .

- In Silico ADMET Prediction : Use SwissADME or ADMETLab to prioritize derivatives with favorable absorption and low toxicity .

Data Analysis and Experimental Design

Q. How should researchers analyze crystallographic data to resolve structural ambiguities?

- Methodological Answer :

- SHELXL Refinement : Apply twin refinement for twinned crystals and constrain thermal parameters for disordered moieties .

- Hydrogen Bonding Analysis : Use Mercury software to identify graph-set motifs (e.g., R₂²(8) rings) and stabilize crystal packing .

Q. What statistical approaches address variability in biological replicate experiments?

- Methodological Answer :

- ANOVA with Tukey’s Post Hoc Test : Identifies significant differences across replicates .

- Dose-Response Modeling : Fit IC₅₀ curves using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.